
3-Ethyl-6-(oxan-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Ethyl-6-(oxan-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (ETP) is a chemical compound that is widely used in scientific research, particularly in the field of medicinal chemistry. It is an important component of many laboratory experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are of particular interest to scientists.
Scientific Research Applications
Ionic Liquid Mediated Synthesis of Novel Chromone-Pyrimidine Coupled Derivatives
This study involved the synthesis of novel derivatives of tetrahydropyrimidine and their spectral characterization. The derivatives were synthesized using an eco-friendly and efficient catalyst, Triethyl ammonium sulphate. This method boasted advantages like excellent yields, shorter reaction times, and mild conditions. The derivatives synthesized are associated with diverse biological activities, making them significant in medicinal research. They are used as agents in antifungal, antibacterial, and anticancer applications, highlighting their importance in medicinal chemistry (Nikalje et al., 2017).
Ionic Liquid-Promoted Synthesis of Novel Chromone-Pyrimidine Coupled Derivatives, Antimicrobial Analysis, Enzyme Assay, Docking Study, and Toxicity Study
This research presents a green synthesis approach for tetrahydropyrimidine derivatives and evaluates their biological activities. The derivatives demonstrated significant antimicrobial properties and were found non-cytotoxic against human cancer cell lines, suggesting potential for pharmaceutical development. The study further includes enzyme assay, docking studies, and ADMET analysis to understand the mode of action of these compounds, providing a comprehensive insight into their potential therapeutic applications (Tiwari et al., 2018).
Chemical Reactions and Properties
Flash Vacuum Pyrolysis of 2-Alkoxyiminated Alkyl α-Pyrone and 1,3-Diazine Derivatives
The study explores the flash vacuum pyrolysis of derivatives of tetrahydropyrimidine, revealing insights into the chemical reactivity and product formation under specific conditions. It provides a fundamental understanding of the thermal behavior and potential applications of these compounds in various chemical processes (Yranzo et al., 1998).
A Microwave-Mediated Catalyst- and Solvent-Free Regioselective Biginelli Reaction in the Synthesis of Highly Functionalized Novel Tetrahydropyrimidines
This research introduces a microwave-mediated, catalyst- and solvent-free method for synthesizing highly functionalized tetrahydropyrimidine derivatives. The study presents an innovative approach that enhances the efficiency and sustainability of chemical synthesis processes (Harikrishnan et al., 2013).
properties
IUPAC Name |
3-ethyl-6-(oxan-4-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-13-10(14)7-9(12-11(13)15)8-3-5-16-6-4-8/h7-8H,2-6H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIRPZMWZBOLHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-(oxan-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B1484209.png)


![Methyl 2-[4-(1-methoxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1484214.png)
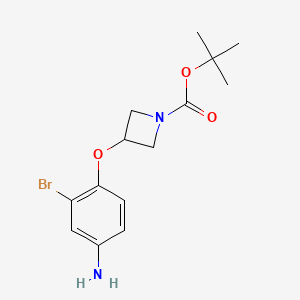
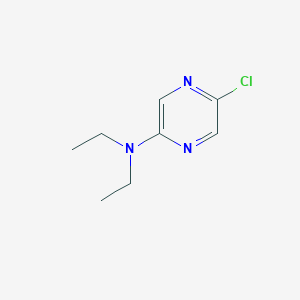
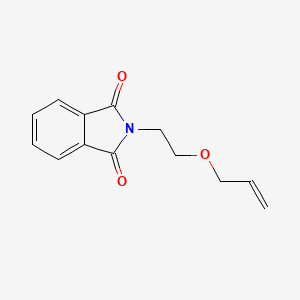
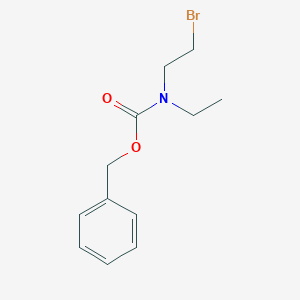
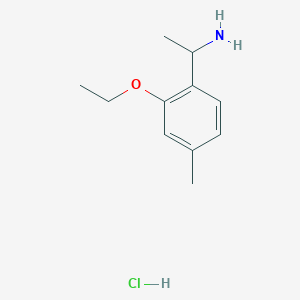
![2-[2-(4-Aminopiperidin-1-yl)-ethyl]isoindole-1,3-dione dihydrochloride](/img/structure/B1484223.png)
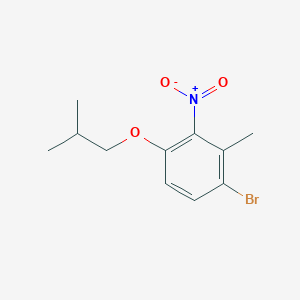
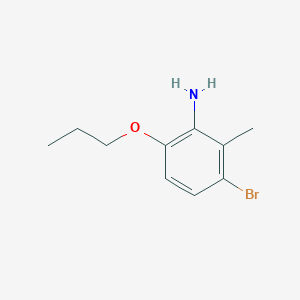
![trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484228.png)
